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Compound of Interest

Compound Name: Nelonemdaz

Cat. No.: B1678020

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and
experimental protocols for the investigational drug nelonemdaz, based on data from clinical
trials.

1. Introduction

Nelonemdaz (formerly Neu2000) is a multi-target neuroprotectant under investigation for the
treatment of acute ischemic stroke.[1][2] Its mechanism of action involves the selective
antagonism of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and the
scavenging of free radicals, both of which are key pathways in the pathophysiology of neuronal
damage following ischemia and reperfusion.[3][4][5] Clinical trials have been conducted to
evaluate its safety and efficacy in patients undergoing endovascular thrombectomy (EVT).[1][2]

[3]
2. Mechanism of Action
Nelonemdaz exhibits a dual neuroprotective mechanism:

o NMDA Receptor Antagonism: It selectively blocks the NR2B subunit of the NMDA receptor.
[3][4] Overactivation of NMDA receptors by excessive glutamate release during an ischemic
event leads to an influx of calcium ions, triggering excitotoxicity and neuronal cell death.[3]
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By targeting the NR2B subunit, which is predominantly associated with pro-death signaling,
nelonemdaz aims to mitigate this excitotoxic damage.[3]

o Antioxidant Activity: Nelonemdaz is a potent scavenger of reactive oxygen species (ROS).
[3][4] Reperfusion injury following thrombectomy can lead to a burst of free radicals, causing
oxidative stress and further neuronal damage.[3] The antioxidant properties of nelonemdaz
help to neutralize these harmful free radicals.[3]
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Caption: Dual mechanism of nelonemdaz in neuroprotection.
3. Dosage and Administration in Clinical Trials

Nelonemdaz has been administered intravenously in clinical trials. The dosing regimens have
typically involved a loading dose followed by multiple maintenance doses.

Table 1: Nelonemdaz Dosage Regimens in Clinical Trials
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Initial Subsequent Total Administrat
. Dosage . ) . )
Trial Name = (Loading) (Maintenan Cumulative ion
rou
: Dose ce) Doses Dose Schedule
9 infusions
SONIC every 12
Low Dose 500 mg 250 mg 2750 mg
(Phase 11) hours for 5
days
9 infusions
. every 12
High Dose 750 mg 500 mg 5250 mg
hours for 5
days
9 infusions
RODIN Treatment every 12
750 mg 500 mg 5250 mg
(Phase IlI) Arm hours for 5
days
ENIS-3 " " " "
Not specified Not specified Not specified 5250 mg Not specified
(Phase 111)

Sources:[2][3][6][7]

Administration Protocol:

e Route of Administration: Intravenous (IV) infusion.

e Vehicle: The specified dose of nelonemdaz is typically mixed with 250 mL of saline.[2][6]

o Timing of First Dose: The initial infusion is administered as soon as possible after obtaining

informed consent and before the start of the endovascular thrombectomy procedure.[2][3][6]

Some protocols allow for the first dose to be administered up to 60 minutes after groin

puncture for the reperfusion treatment.[3]

e Frequency of Subsequent Doses: Following the initial dose, subsequent infusions are

administered every 12 hours for a total of 5 days (10 doses in total).[2][3][6][8]

4. Experimental Protocols in Clinical Trials
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The following outlines a typical experimental protocol for a clinical trial investigating

nelonemdaz in acute ischemic stroke patients undergoing endovascular thrombectomy.

4.1. Study Design

Phase: Phase Il and Phase Il trials have been conducted.[1][2][7]
Design: Multicenter, randomized, double-blind, placebo-controlled trials.[2][3]

Patient Population: Patients with acute ischemic stroke due to large vessel occlusion in the
anterior circulation, eligible for endovascular thrombectomy.[2][3] Key inclusion criteria often
include a National Institutes of Health Stroke Scale (NIHSS) score of =8 and an Alberta
Stroke Program Early CT Score (ASPECTS) of >4, with treatment initiated within 12 hours of

stroke onset.[3]

4.2. Key Endpoints

Primary Endpoint: The primary efficacy outcome is typically the distribution of the modified
Rankin Scale (mRS) scores at 90 days (or 12 weeks) post-treatment.[2][3] The mRS is a 7-
point scale for measuring the degree of disability or dependence in the daily activities of
people who have had a stroke.

Secondary Endpoints: These often include:

[e]

Functional independence, defined as an mRS score of 0-2 at various time points (e.g., 35
and 90 days).[3][9]

[e]

The proportion of patients with an mRS score of 0 at 35 and 90 days.[3][9]

o

Infarct volume measured by MRI or CT at specified time points.[3]

o Occurrence of symptomatic intracranial hemorrhage.[3][9]

Table 2: Summary of Key Clinical Trial Protocols
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. Patient Intervention Primary
Trial Phase . ;
Population Groups Endpoint
Placebo, Low-
) ) dose
208 patients with _
) ) nelonemdaz Proportion of
acute ischemic ) )
(2750 mg total), patients with
SONIC Il stroke ,
) High-dose mRS 0-2 at 12
undergoing EVT.
2] nelonemdaz weeks.[2][6]
(5250 mg total).
[10]
496 patients with
] ) Placebo, -
acute ischemic Favorable shift in
Nelonemdaz
RODIN 1 stroke MRS score at 90
) (5250 mg total).
undergoing EVT. 3] days.[3][9]
(31[7]
948 patients with
moderate to
severe acute Placebo, N
ENIS-3 [ Not specified

ischemic stroke
treated with tPA.

[7]

Nelonemdaz.[7]

Experimental Workflow for Nelonemdaz Administration in a Clinical Trial
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Caption: A typical clinical trial workflow for nelonemdaz.
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5. Safety and Tolerability

Across Phase | and 1l clinical trials, nelonemdaz has been generally well-tolerated with no
serious adverse effects reported, including the absence of psychological symptoms that have
been associated with other NMDA receptor antagonists.[3] Phase | studies in healthy
volunteers showed a promising safety profile with single intravenous infusions of up to 6000
mg.[8]

6. Conclusion

Nelonemdaz is an investigational drug with a dual mechanism of action that targets key
pathways of neuronal injury in ischemic stroke. The clinical trial data to date have established a
dosing and administration protocol involving an initial loading dose followed by maintenance
doses for 5 days. While Phase Il trials showed a favorable trend, Phase Il trials are further
investigating the efficacy and safety of nelonemdaz as an adjunctive therapy to endovascular
thrombectomy. These application notes provide a summary of the current knowledge on
nelonemdaz dosage and administration to aid researchers and drug development
professionals in the field. Post-hoc analyses of clinical trial data suggest that earlier
administration of nelonemdaz may be associated with better outcomes, highlighting the time-
sensitive nature of neuroprotective therapy.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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